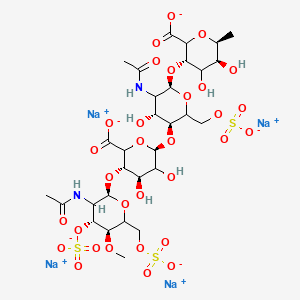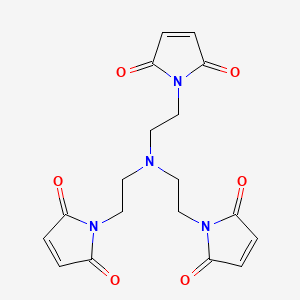![molecular formula C20H34O3 B1180775 (1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol CAS No. 130855-22-0](/img/structure/B1180775.png)
(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol is a useful research compound. Its molecular formula is C20H34O3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Ent-Kaurane diterpenoids, including ent-Kaurane-3,16,17-triol, have been found to possess antitumor properties . They are involved in various mechanisms such as inducing apoptosis, cell cycle arrest, and inhibiting cell colony formation in cancer cells . For instance, studies have shown that ent-Kaurane-3,16,17-triol can inhibit colony formation and induce apoptosis in human colon cancer cells .
Antifungal and Antibacterial Effects
These compounds exhibit significant antifungal and antibacterial activities . Their structure allows them to interact with microbial cell membranes, leading to disruption and inhibition of microbial growth. This makes them potential candidates for developing new antimicrobial drugs .
Anti-inflammatory Properties
The anti-inflammatory effects of ent-Kaurane-3,16,17-triol are notable. It can modulate inflammatory pathways, which is beneficial for treating diseases where inflammation plays a key role, such as arthritis and asthma .
Synthesis of Complex Molecules
Ent-Kaurane-3,16,17-triol serves as a precursor in the synthesis of complex molecules . Its tetracyclic structure is a versatile scaffold for synthesizing a variety of bioactive molecules, which can be used in pharmaceuticals and material sciences .
Pharmacognosy Research
In the field of pharmacognosy, ent-Kaurane-3,16,17-triol is studied for its presence in various plant families like Annonaceae. It contributes to understanding the biosynthesis pathways and the ecological role of these compounds in plants .
Pain Management
Research has indicated that ent-Kaurane diterpenoids may have applications in pain management . They have been reported to exhibit antinociceptive effects in various pain models, which could lead to the development of new analgesic drugs .
Mecanismo De Acción
Target of Action
The primary target of ent-Kaurane-3α,16β,17-triol, also known as HY-N3825, is the HCT116 cell line . This compound has been shown to induce apoptosis in these cells .
Mode of Action
ent-Kaurane-3α,16β,17-triol interacts with its target cells by inhibiting their proliferation . It has been shown to have IC50 values of 45.5 and 29.84 µM on HepG2 and HCT116 cells, respectively . Additionally, it inhibits HCT116 cell colony formation .
Biochemical Pathways
The compound induces cell cycle arrest in human colon cancer cells This means that it stops the cells from dividing and proliferating, which is a key mechanism in its anticancer activity
Result of Action
The result of the action of ent-Kaurane-3α,16β,17-triol is the induction of apoptosis in HCT116 cells . Apoptosis is a form of programmed cell death, which means that the compound causes the cancer cells to self-destruct. This is a desirable outcome in cancer treatment as it leads to the reduction of the tumor size.
Propiedades
IUPAC Name |
(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13-,14-,15+,16?,18-,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMZVZSBORMZSD-NOBNKJFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B1180706.png)
